molecular formula C16H12Cl2N2S B2818435 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-31-4

4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No.: B2818435
CAS No.: 863001-31-4
M. Wt: 335.25
InChI Key: VKXHFZVVZGHKQL-UHFFFAOYSA-N
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Description

This compound features a benzothiazole scaffold substituted with chlorine atoms at positions 4 and 7, and a 3,4-dihydroisoquinoline moiety at position 2.

Properties

IUPAC Name

4,7-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-12-5-6-13(18)15-14(12)19-16(21-15)20-8-7-10-3-1-2-4-11(10)9-20/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXHFZVVZGHKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves a multi-step process:

  • Formation of Isoquinoline Intermediate: : The synthesis begins with the formation of the isoquinoline core. This can be achieved via the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an amine in the presence of acid.

  • Chlorination: : The next step involves the chlorination of the isoquinoline intermediate. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions.

  • Thiazole Ring Formation: : The final step is the construction of the benzothiazole ring. This can be achieved through a cyclization reaction involving a thiourea derivative in the presence of an oxidizing agent like iodine.

Industrial Production Methods

Industrially, the production of such complex compounds often involves optimizing these synthetic steps for scale-up, ensuring high yields and purity. Catalysts and automated systems are employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole undergoes several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, where the benzothiazole ring may be further functionalized by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The compound can also be reduced, typically using reducing agents such as sodium borohydride, to produce various hydrogenated derivatives.

  • Substitution: : Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: : Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or keto groups, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that compounds similar to 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive functions.

  • Mechanism of Action : The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function and memory retention. In vitro studies show that derivatives of the compound demonstrate promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM .

Antidepressant Properties

The compound has also been investigated for its potential antidepressant effects. A series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Some derivatives showed significant activity in reducing immobility time in forced swim tests, indicating potential antidepressant properties .

Antimicrobial Activity

There is emerging evidence that compounds related to this compound possess antimicrobial properties. Studies have evaluated various derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies have further elucidated the binding interactions of these compounds with microbial targets .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized a series of compounds based on the structure of this compound and evaluated their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of existing treatments, suggesting its potential as a lead compound for developing new Alzheimer’s therapies .

Case Study 2: Multi-target Directed Ligands

Another research effort focused on creating multi-target directed ligands (MTDLs) using benzothiazole and isoquinoline derivatives. These compounds were tested for their ability to inhibit MAO-B and ChE. The findings indicated that certain derivatives not only inhibited these enzymes but also demonstrated antidepressant-like effects in animal models .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neurodegenerative DiseasesInhibits AChE to increase acetylcholine levelsIC50 values as low as 2.7 µM for some derivatives
Antidepressant PropertiesInhibits MAO and ChE; reduces immobility time in testsSignificant reduction in immobility time observed
Antimicrobial ActivityEffective against various bacterial and fungal strainsPromising antimicrobial activity noted

Mechanism of Action

The mechanism by which 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole exerts its effects depends on the context of its application:

  • Molecular Targets: : In medicinal applications, it might interact with specific enzymes, receptors, or DNA sequences, modulating their activity and leading to therapeutic effects.

  • Pathways Involved: : It could affect various biological pathways, such as signal transduction, cell cycle regulation, or apoptosis, depending on its specific interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Compound 4e includes a propoxy bridge and methanone linker, increasing molecular weight and steric bulk. Acetamide derivatives exhibit enhanced pharmacokinetic properties due to the flexible linker, while the phenyl group may improve CNS penetration.

Synthetic Complexity :

  • The target compound’s dichloro substitution may require harsh conditions (e.g., chlorination with POCl3).
  • Compound 17 demonstrates lower yields (48.9%) due to multi-step purification, highlighting challenges in introducing hydroxypropyl linkers.

Enzyme Inhibition Profiles:

Compound MAO-B Inhibition BuChE Inhibition Additional Activities
Target Compound Not reported Not reported Predicted neuroprotective activity (structural analogy)
Acetamide Derivatives (4a-4p) IC50: 0.5–5 µM IC50: 1–10 µM Multi-target ligands for neurodegenerative diseases
N-[1,3-(Benzo)thiazol-2-yl]alkanamides Not tested Not tested Cytotoxicity, antimicrobial, anti-inflammatory

Key Insights:

  • The acetamide derivatives exhibit potent MAO-B and BuChE inhibition, critical for treating Alzheimer’s and Parkinson’s diseases. Their activity is attributed to the dihydroisoquinoline moiety’s interaction with enzyme active sites.
  • The target compound’s dichloro substitution may enhance metabolic stability but requires empirical validation of enzyme inhibition.

Biological Activity

4,7-Dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly focusing on its effects as an acetylcholinesterase inhibitor and its implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzo[d]thiazole core substituted with dichloro and isoquinoline moieties. Its molecular formula is C13H9Cl2NC_{13}H_{9}Cl_{2}N with a molecular weight of approximately 244.12 g/mol. The presence of chlorine atoms and the heterocyclic isoquinoline structure contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The details of the synthetic pathway may vary but generally include the formation of the thiazole ring followed by chlorination and coupling with isoquinoline derivatives.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

In vitro Studies :
Recent studies have reported that compounds similar to this compound exhibit potent AChE inhibition. For instance, a related compound demonstrated an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic application in cognitive enhancement or neuroprotection .

Molecular Docking Studies :
Molecular docking simulations have elucidated the binding interactions between the compound and AChE's active site. These studies suggest that specific interactions with key amino acids enhance binding affinity and inhibitory potency.

Case Studies

Several case studies have explored the pharmacological effects of compounds within this chemical class:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of AChE inhibitors has shown improvements in cognitive function and memory retention. The specific role of this compound in these models remains under investigation but suggests a promising avenue for future research.
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays indicate that this compound may possess selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, which can enhance synaptic transmission and improve cognitive functions.
  • Interaction with Receptors : It may also interact with various neurotransmitter receptors, modulating their activity and contributing to neuroprotective effects.

Data Table: Biological Activity Summary

Activity TypeIC50 Value (µM)MechanismReference
Acetylcholinesterase Inhibition2.7AChE inhibition
Cytotoxicity (Cancer Cells)VariesSelective toxicityOngoing studies

Q & A

Q. What are the optimized synthetic routes for 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzo[d]thiazole core with a 3,4-dihydroisoquinoline fragment. Key steps include:
  • Reflux conditions : Use of DMF as a solvent with triethylamine (TEA) as a base under reflux (80°C for 1.5–2 hours) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization (water-ethanol mixtures) to isolate the product, achieving yields of 28–86% depending on substituents .
  • Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios of reagents, and temperature control to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • HPLC : Purity is assessed via reverse-phase HPLC (e.g., 90.8–94.8% for derivatives), using C18 columns and acetonitrile/water gradients .
  • NMR/IR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., benzothiazole C2 linkage to dihydroisoquinoline), while IR validates functional groups like amide bonds (1650–1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) with <0.5 Da deviation from calculated values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store as a solid at –20°C in airtight, light-protected containers.
  • Solubility in DMSO (10–50 mM stock solutions) is preferred for biological assays; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence inhibitory activity against MAO-B and BuChE?

  • Methodological Answer :
  • SAR Studies : Electron-withdrawing groups (e.g., -NO2_2, -F at C6) enhance MAO-B inhibition (IC50_{50} < 1 µM), while methoxy groups (-OCH3_3) improve BuChE selectivity. Substituent bulkiness at C4/C7 (e.g., Cl, Br) modulates blood-brain barrier permeability .
  • Enzyme Assays : Use fluorometric or spectrophotometric assays with recombinant MAO-B/BuChE. Pre-incubate compounds (1–100 µM) with enzyme and substrate (e.g., kynuramine for MAO-B), measuring product formation over time .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Test compounds at 0.1–100 µM in neuronal (e.g., SH-SY5Y) and non-neuronal (e.g., HEK293) lines. Use MTT assays to quantify viability .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, dichloro-substituted derivatives may upregulate apoptosis markers (e.g., caspase-3) in cancer cells but not in normal cells .

Q. How can computational modeling guide the design of multi-target ligands for neurodegenerative diseases?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding to MAO-B (PDB: 2V5Z) and BuChE (PDB: 4TPK). Focus on interactions with catalytic residues (e.g., FAD in MAO-B, Ser198 in BuChE) .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4), BBB permeability, and metabolic stability. Chlorine atoms improve logP but may require pro-drug strategies for oral bioavailability .

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